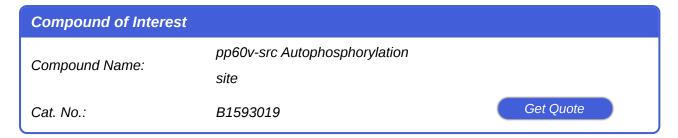


Differential Substrate Phosphorylation by pp60vsrc and pp60c-src: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the substrate phosphorylation patterns of the viral oncogene product, pp60v-src, and its cellular proto-oncogene counterpart, pp60c-src. Understanding the distinct substrate specificities and kinetic parameters of these two tyrosine kinases is crucial for elucidating the molecular mechanisms of cellular transformation and for the development of targeted cancer therapies.

Executive Summary

pp60v-src, the transforming protein of the Rous sarcoma virus, exhibits significantly elevated and constitutive kinase activity compared to the tightly regulated pp60c-src. This hyper-activity leads to the phosphorylation of a broader range of cellular substrates and at higher stoichiometric levels, driving the pleiotropic changes associated with the transformed phenotype. While both kinases share some substrates, the differential phosphorylation of key regulatory proteins in signal transduction pathways, including those controlling cell adhesion, proliferation, and survival, underpins their distinct biological outputs.

Data Presentation: Quantitative Comparison of Kinase Activity and Substrate Phosphorylation



The following tables summarize the key quantitative differences in the kinase activity and substrate phosphorylation between pp60v-src and pp60c-src.

Table 1: Comparison of General Kinase Activity

Parameter	pp60v-src	pp60c-src	Fold Difference (v- src/c-src)	Reference
Vmax (general)	~50-fold higher	Baseline	~50	[1]
Specific Activity (exogenous substrates)	~10-fold higher	Baseline	~10	[2]
Autophosphoryla tion Activity	High	Low	1.1 to 2-fold	[2]

Table 2: Kinetic Parameters for Angiotensin I Phosphorylation

Parameter	pp60v-src	pp60c-src (fibroblasts)	Reference
Km for ATP	25 +/- 4 μM	25 +/- 3 μM	[3][4]
Km for Angiotensin I	6.6 +/- 0.5 mM	6.5 +/- 1.7 mM	[3][4]

Table 3: Differential Phosphorylation of Cellular Substrates



Substrate	Phosphorylati on by pp60v- src	Phosphorylati on by pp60c- src	Key Functional Implication	Reference
STAT3	Constitutively activated	Not significantly induced	Proliferation, Survival	[2][5]
p130Cas	Heavily phosphorylated	Basal phosphorylation	Cell Migration, Invasion	[4][6]
Paxillin	Hyperphosphoryl ated	Basal phosphorylation	Focal Adhesion Dynamics	[6]
Focal Adhesion Kinase (FAK)	Heavily phosphorylated	Basal phosphorylation	Cell Adhesion, Motility	[6][7]
Vinculin	Phosphorylated	-	Focal Adhesion Assembly	[8]
Enolase	Strongly phosphorylated	Weakly phosphorylated	Glycolysis, Cell Transformation	[2]
pp36 (Annexin A2)	Strongly phosphorylated	Weakly phosphorylated	Membrane Trafficking, Proliferation	[2]
Shc	Efficiently phosphorylated	-	Ras-MAPK Pathway Activation	
Cyclin D1	Induced	Not induced	Cell Cycle Progression	[2]
HIF-1α	Induced	Not induced	Angiogenesis, Metabolism	[2]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.



In Vitro Kinase Assay for Comparing pp60v-src and pp60c-src Activity on a Specific Substrate (e.g., p130Cas)

This protocol is adapted from standard in vitro kinase assays and is designed to directly compare the phosphorylation of a specific substrate by purified pp60v-src and pp60c-src.

- a. Materials and Reagents:
- Purified, active pp60v-src and pp60c-src (e.g., from a recombinant expression system).
- Purified recombinant substrate protein (e.g., GST-p130Cas).
- Kinase Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 10 mM MnCl₂, 1 mM DTT.
- [y-32P]ATP (specific activity ~3000 Ci/mmol).
- 10X ATP Mix: 1 mM unlabeled ATP.
- 4X SDS-PAGE Sample Buffer.
- P81 phosphocellulose paper.
- 0.75% Phosphoric acid.
- Scintillation counter and scintillation fluid.
- SDS-PAGE apparatus and reagents.
- · Phosphorimager.
- b. Procedure:
- Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture on ice. For each kinase, set up reactions in triplicate.
 - Kinase Assay Buffer: 25 μL



- Purified Substrate (e.g., p130Cas): 1-5 μg
- Purified Kinase (pp60v-src or pp60c-src): 10-50 ng (optimize concentration for linear range).
- Distilled H₂O to a final volume of 45 μL.
- Initiate Reaction: Add 5 μL of 10X ATP Mix containing [y-32P]ATP (final concentration 100 μM ATP, 1-5 μCi per reaction).
- Incubation: Incubate the reaction at 30°C for 10-30 minutes. The incubation time should be within the linear range of substrate phosphorylation.
- Terminate Reaction: Stop the reaction by adding 15 μ L of 4X SDS-PAGE sample buffer and boiling for 5 minutes.
- Quantification (Filter Binding Assay):
 - \circ Spot 20 μ L of the reaction mixture onto a P81 phosphocellulose paper square.
 - Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid.
 - Wash once with acetone and let it air dry.
 - Place the P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
- Visualization (SDS-PAGE and Autoradiography):
 - Resolve the remaining reaction mixture by SDS-PAGE.
 - Dry the gel and expose it to a phosphorimager screen or X-ray film to visualize the phosphorylated substrate.
 - The intensity of the band corresponding to the phosphorylated substrate can be quantified using densitometry software.



Quantitative Phosphoproteomics using SILAC to Identify Differentially Phosphorylated Substrates

This protocol provides a general workflow for using Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) to compare the phosphoproteomes of cells expressing pp60v-src versus pp60c-src.

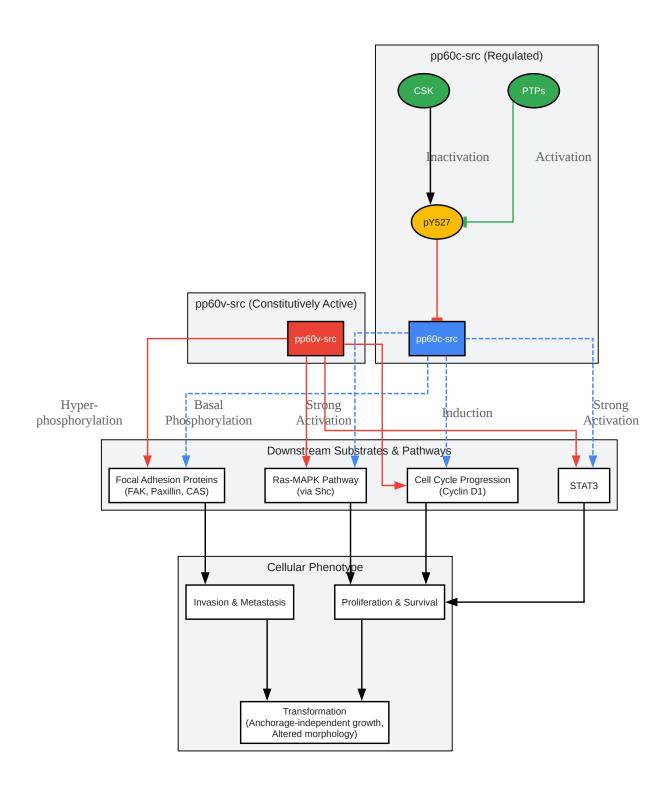
- a. Materials and Reagents:
- Cell lines capable of expressing pp60v-src and pp60c-src (e.g., via inducible vectors).
- SILAC-compatible cell culture medium (e.g., DMEM) lacking L-lysine and L-arginine.
- "Light" L-lysine and L-arginine.
- "Heavy" L-lysine (e.g., ¹³C₆, ¹⁵N₂) and L-arginine (e.g., ¹³C₆, ¹⁵N₄).
- · Dialyzed fetal bovine serum.
- Lysis Buffer: 8 M urea in 50 mM Tris-HCl (pH 8.0) with protease and phosphatase inhibitors.
- DTT and iodoacetamide.
- Trypsin (mass spectrometry grade).
- Phosphopeptide enrichment kit (e.g., TiO₂ or Fe-IMAC).
- LC-MS/MS system (e.g., Orbitrap).
- SILAC data analysis software (e.g., MaxQuant).
- b. Procedure:
- Cell Labeling: Culture cells expressing pp60v-src in "heavy" SILAC medium and cells expressing pp60c-src in "light" SILAC medium for at least 5-6 cell divisions to ensure complete incorporation of the labeled amino acids.
- Protein Extraction and Digestion:



- o Harvest cells and lyse them in Lysis Buffer.
- Quantify protein concentration.
- Mix equal amounts of protein from the "heavy" and "light" cell populations.
- Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
- Digest the protein mixture with trypsin overnight at 37°C.
- Phosphopeptide Enrichment:
 - Desalt the peptide mixture.
 - Enrich for phosphopeptides using TiO₂ or Fe-IMAC chromatography according to the manufacturer's instructions.
- LC-MS/MS Analysis:
 - Analyze the enriched phosphopeptide fraction by LC-MS/MS.
- Data Analysis:
 - Process the raw mass spectrometry data using a SILAC-aware software package.
 - The software will identify phosphopeptides and quantify the heavy/light ratios, which correspond to the relative phosphorylation levels of each site in pp60v-src versus pp60csrc expressing cells.
 - Set a threshold for significant changes in phosphorylation (e.g., >2-fold).

Mandatory Visualization Signaling Pathway Comparison



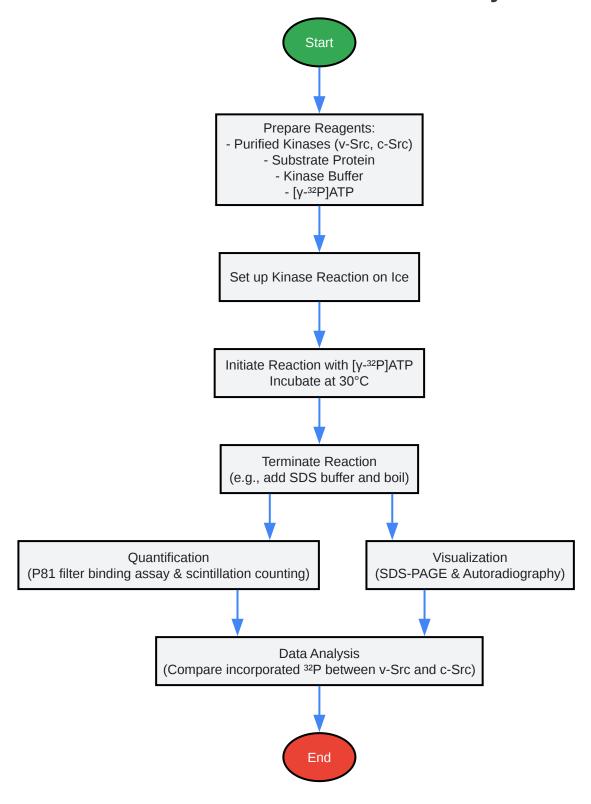


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Caption: Comparative signaling pathways of pp60v-src and pp60c-src.



Experimental Workflow: In Vitro Kinase Assay



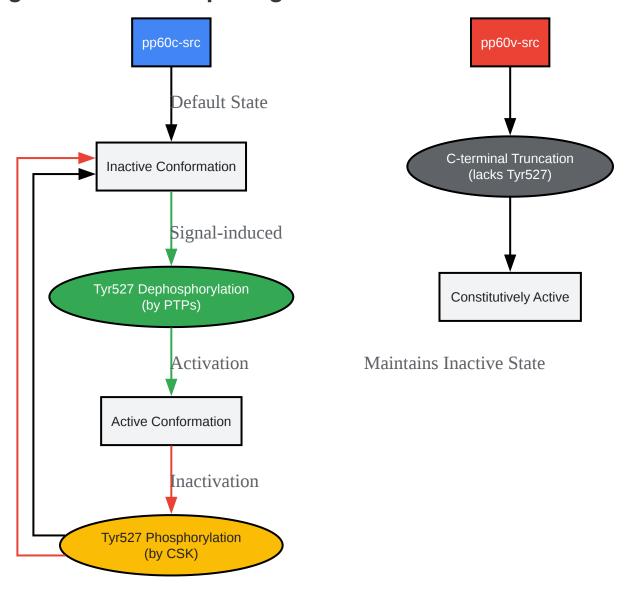
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Caption: Workflow for in vitro comparison of kinase activity.

Logical Relationship: Regulation of c-Src vs. v-Src



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Caption: Regulatory differences between pp60c-src and pp60v-src.

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